
(3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide: is an organozinc compound with the molecular formula C₉H₂₄BrNSi₂Zn. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often utilized in the field of organometallic chemistry due to its reactivity and stability in various reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide typically involves the reaction of (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide with zinc chloride. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as a solvent to stabilize the organozinc compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the purity of reagents, maintaining anhydrous conditions, and using industrial-grade solvents and equipment to handle larger quantities of reactants and products .
化学反応の分析
Types of Reactions: (3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is often used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include halides, alkyl halides, and aryl halides.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学的研究の応用
Chemistry: In chemistry, (3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is also used in the synthesis of complex organic molecules .
Biology and Medicine: While specific applications in biology and medicine are less documented, organozinc compounds like this compound can be used in the synthesis of biologically active molecules and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex molecules .
作用機序
The mechanism by which (3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide exerts its effects involves the zinc atom acting as a nucleophile in various reactions. The compound can participate in oxidative addition and reductive elimination processes, facilitating the formation of new bonds. The molecular targets and pathways involved are primarily related to its role in organic synthesis and the formation of carbon-carbon bonds .
類似化合物との比較
- (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide
- (3-(Bis(trimethylsilyl)amino)propyl)lithium
Comparison: Compared to similar compounds, (3-(Bis(trimethylsilyl)amino)propyl)Zinc bromide is unique due to its stability and reactivity in cross-coupling reactions. While magnesium and lithium analogs are also reactive, the zinc compound offers better control and selectivity in certain reactions, making it a preferred choice in specific synthetic applications .
特性
分子式 |
C9H24BrNSi2Zn |
|---|---|
分子量 |
347.7 g/mol |
IUPAC名 |
N,N-bis(trimethylsilyl)propan-1-amine;bromozinc(1+) |
InChI |
InChI=1S/C9H24NSi2.BrH.Zn/c1-8-9-10(11(2,3)4)12(5,6)7;;/h1,8-9H2,2-7H3;1H;/q-1;;+2/p-1 |
InChIキー |
QQNDUUWYWFEVBG-UHFFFAOYSA-M |
正規SMILES |
C[Si](C)(C)N(CC[CH2-])[Si](C)(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



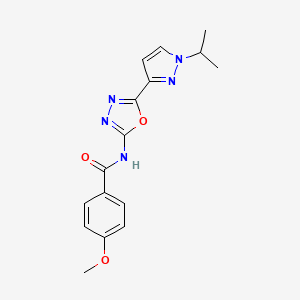

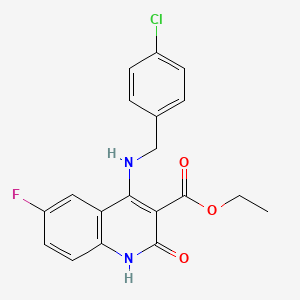
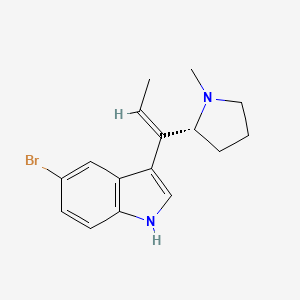
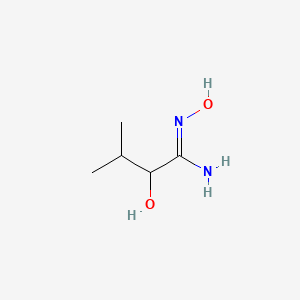
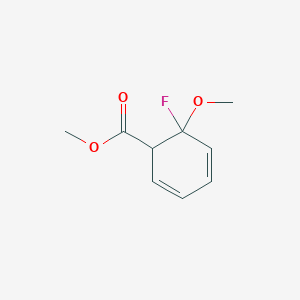
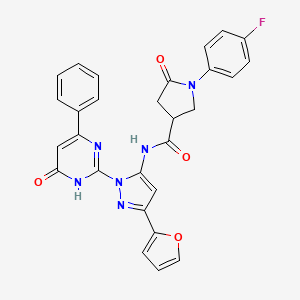
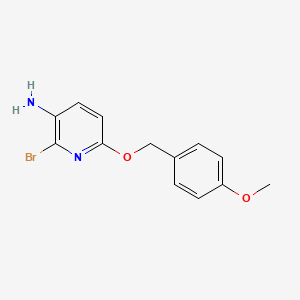
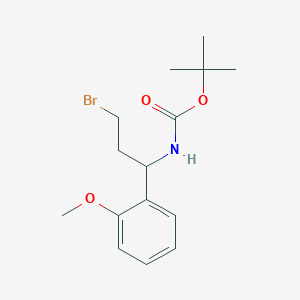
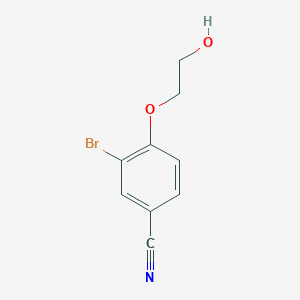
![Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)-](/img/structure/B14119958.png)
![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14119961.png)
![2-(3-Iodophenyl)benzo[d]oxazol-6-amine](/img/structure/B14119973.png)
